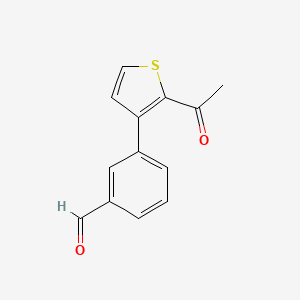

3-(2-Acetylthiophen-3-YL)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10O2S |

|---|---|

Molecular Weight |

230.28 g/mol |

IUPAC Name |

3-(2-acetylthiophen-3-yl)benzaldehyde |

InChI |

InChI=1S/C13H10O2S/c1-9(15)13-12(5-6-16-13)11-4-2-3-10(7-11)8-14/h2-8H,1H3 |

InChI Key |

LGMGYJRYZCEPOK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CS1)C2=CC=CC(=C2)C=O |

Origin of Product |

United States |

Significance of Thiophene and Benzaldehyde Architectures in Advanced Organic Synthesis

Thiophene (B33073) and its derivatives are recognized as privileged scaffolds in the field of medicinal chemistry and materials science. rsc.orglibretexts.org The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene (B151609) ring. tcichemicals.com This similarity allows it to replace benzene in many biologically active compounds without a significant loss of activity, a principle demonstrated in various pharmaceuticals. wikipedia.org Thiophenes are key building blocks for a range of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs. libretexts.orgtcichemicals.comresearchgate.net The electronic properties of the sulfur atom in the thiophene ring also make these compounds valuable in the synthesis of organic semiconductors and conductive polymers like polythiophene. wikipedia.orgresearchgate.net

Benzaldehyde (B42025) and its derivatives are fundamental building blocks in organic synthesis, prized for their utility in pharmaceuticals, agrochemicals, and materials science. nih.gov As the simplest aromatic aldehyde, benzaldehyde's carbonyl group is a hub of reactivity, participating in a wide array of chemical transformations. thegoodscentscompany.combldpharm.com These include condensation reactions, such as the Perkin and Benzoin condensations, which are instrumental in constructing complex molecular skeletons. bldpharm.com The versatility of benzaldehyde allows it to serve as a precursor for various compounds, from fragrances and flavorings to more complex molecules like cinnamaldehyde (B126680) and mandelic acid derivatives. thegoodscentscompany.comresearchgate.net The ability to introduce various substituents onto the benzene ring further expands the utility of benzaldehyde derivatives in creating functionalized molecules for specific applications. nih.govcymitquimica.com

Overview of Aromatic Ketones and Aldehydes in Complex Molecule Construction

Aromatic ketones and aldehydes are cornerstone functional groups in the synthesis of complex organic molecules. semanticscholar.orgnih.gov Their carbonyl group (C=O) provides a reactive site for nucleophilic addition and condensation reactions, which are fundamental processes for forming new carbon-carbon bonds. semanticscholar.orggoogle.com The reactivity of the carbonyl group, combined with the stability of the aromatic ring, makes these compounds exceptionally versatile intermediates. nih.gov

In the construction of intricate molecules, such as natural products and pharmaceuticals, reactions involving aromatic aldehydes and ketones are pivotal. For example, the Grignard reaction with an aromatic ketone or aldehyde is a classic and widely used method for creating new C-C bonds. semanticscholar.org The presence of the aromatic ring influences the reactivity of the carbonyl group through electronic effects, distinguishing them from their aliphatic counterparts. semanticscholar.orgnih.gov This modulation of reactivity is crucial for controlling selectivity in complex synthetic pathways. Molecules containing both aldehyde and ketone functionalities serve as bifunctional building blocks, offering multiple points for chemical modification and the construction of elaborate molecular architectures. mdpi.com

Structural Context of 3 2 Acetylthiophen 3 Yl Benzaldehyde Within Diverse Chemical Spaces

Direct Construction Methodologies

Direct construction methodologies aim to form the central aryl-thienyl bond with one or both of the desired functional groups already in place on the respective starting materials. These approaches are often convergent and can be highly efficient.

Condensation Reactions in the Formation of Aryl-Thienyl Conjugates

Condensation reactions, particularly the Claisen-Schmidt condensation, are a cornerstone in the synthesis of α,β-unsaturated carbonyl compounds, which can be precursors to or analogous in structure to the target molecule. acs.orgnih.gov This reaction involves the base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen. acs.org

In the context of synthesizing structures related to this compound, a Claisen-Schmidt condensation could be envisioned between a substituted 2-acetylthiophene (B1664040) and a benzaldehyde derivative. For instance, the condensation of 2-acetylthiophene with various benzaldehydes is a known method for producing chalcone (B49325) derivatives. acs.org While this specific reaction does not directly yield the target compound due to the position of the linkage, it demonstrates the feasibility of forming a bond between these two ring systems through this method. The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) in a protic solvent like ethanol (B145695). youtube.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product Type |

| Substituted 2-Acetylthiophene | Substituted Benzaldehyde | NaOH or KOH | Ethanol/Methanol | Chalcone Derivative |

| Acetone | Benzaldehyde | NaOH | Ethanol | Benzylideneacetone |

This table illustrates typical components in a Claisen-Schmidt condensation reaction for the synthesis of chalcone-type structures.

Cross-Coupling Strategies for Thiophene-Benzaldehyde Linkages

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds, and they represent a primary strategy for the direct construction of the this compound core structure. bohrium.com Key examples include the Suzuki-Miyaura, Stille, and Heck reactions.

The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl compounds due to its mild reaction conditions and the commercial availability of a wide range of boronic acids. ntnu.no In a potential synthesis of the target molecule, a 3-thienylboronic acid derivative could be coupled with a substituted bromobenzaldehyde. For example, the Suzuki coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole (B123540) has been studied, highlighting the utility of this reaction with functionalized thiophenes. ntnu.no A highly active catalyst system, such as one employing XPhos precatalysts, is often crucial for successful couplings involving thienylboronic acids. ntnu.no

The Stille coupling involves the reaction of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. uwindsor.ca A plausible route to this compound would involve the coupling of a 3-(trialkylstannyl)thiophene derivative with a 3-bromobenzaldehyde (B42254) derivative, with the acetyl group already present on one of the coupling partners. A common challenge with Stille reactions is the toxicity of the organotin compounds. wikipedia.org

The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. frontiersin.orgnih.gov While not a direct arylation in the same manner as Suzuki or Stille couplings, it can be used to form aryl-alkenyl linkages that could be further modified. A potential, albeit less direct, approach could involve the reaction of a bromothiophene with a vinylbenzaldehyde derivative. The regioselectivity of the Heck reaction on thiophenes can be complex, but methods for the regioselective β-vinylation of thiophenes have been developed. researchgate.net

| Cross-Coupling Reaction | Thiophene Substrate | Benzene Substrate | Catalyst System (Typical) |

| Suzuki-Miyaura | Thienylboronic acid | Bromo- or Iodobenzaldehyde | Pd catalyst with phosphine (B1218219) ligand (e.g., XPhos) |

| Stille | Organostannylthiophene | Bromo- or Iodobenzaldehyde | Pd catalyst (e.g., Pd(PPh₃)₄) |

| Heck | Bromo- or Iodothiophene | Vinylbenzaldehyde | Pd catalyst with base |

This table summarizes the key components for various cross-coupling reactions to form a thiophene-benzaldehyde linkage.

Functionalization of Pre-formed Thiophene and Benzaldehyde Scaffolds

Introduction of Acetyl Functionality to Thiophene Ring Systems

The Friedel-Crafts acylation is the most prominent method for introducing an acetyl group onto an aromatic ring. youtube.comorganic-chemistry.org For thiophene and its derivatives, this electrophilic aromatic substitution reaction proceeds with high regioselectivity. stackexchange.com Acylation of thiophene itself occurs predominantly at the 2-position due to the greater stabilization of the cationic intermediate. stackexchange.com This high regioselectivity is a key advantage when planning the synthesis of 2-acetylthiophene derivatives.

In a synthetic route starting with 3-phenylthiophene (B186537), Friedel-Crafts acylation would be expected to introduce the acetyl group at the 2-position of the thiophene ring, directly leading to a 2-acetyl-3-phenylthiophene intermediate. The reaction is typically carried out using an acylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride or zinc chloride. youtube.comgoogle.com

| Thiophene Substrate | Acylating Agent | Catalyst | Product |

| Thiophene | Acetic Anhydride | Iodine | 2-Acetylthiophene |

| Thiophene | Acetic Anhydride | Zinc Chloride | 2-Acetylthiophene |

| 3-Phenylthiophene | Acetyl Chloride | Aluminum Chloride | 2-Acetyl-3-phenylthiophene |

This table presents examples of Friedel-Crafts acylation on thiophene substrates.

Aldehyde Group Introduction to Benzene Ring Systems

Several named reactions are available for the introduction of an aldehyde group (formylation) onto a benzene ring. The choice of reaction often depends on the nature of the substituents already present on the aromatic ring.

The Gattermann-Koch reaction is a method for the formylation of benzene and its derivatives using carbon monoxide and hydrochloric acid under high pressure, with a catalyst system of aluminum chloride and cuprous chloride. vedantu.comtestbook.comlibretexts.org This reaction generates the formyl cation (HCO⁺) as the electrophile. byjus.com It is generally not suitable for phenols, anilines, or aromatic rings with strongly deactivating groups. vedantu.com

The Vilsmeier-Haack reaction is another effective method for formylating electron-rich aromatic compounds. chemistrysteps.comwikipedia.orgorganic-chemistry.org The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com This reagent is a weaker electrophile than that in the Friedel-Crafts acylation, making the reaction suitable for activated aromatic systems. chemistrysteps.com The initial product is an iminium ion, which is hydrolyzed to the aldehyde during workup. wikipedia.org For a 2-acetyl-3-phenylthiophene intermediate, the Vilsmeier-Haack reaction would introduce the aldehyde group onto the phenyl ring, likely at the para position due to steric hindrance from the bulky thiophene substituent.

| Formylation Reaction | Reagents | Catalyst | Substrate Requirement |

| Gattermann-Koch | CO, HCl | AlCl₃, CuCl | Benzene and activated derivatives |

| Vilsmeier-Haack | DMF, POCl₃ | None (reagents form the electrophile) | Electron-rich aromatic compounds |

This table compares two common methods for introducing an aldehyde group onto a benzene ring.

Advanced Synthetic Techniques and Optimization

To improve the efficiency, reduce reaction times, and enhance the sustainability of the synthesis of this compound and its analogs, advanced techniques such as microwave-assisted synthesis and flow chemistry can be employed.

Microwave-assisted synthesis has been shown to significantly accelerate many organic reactions, including Suzuki couplings. nih.govsemanticscholar.orgdurham.ac.uk The use of microwave irradiation can lead to a dramatic reduction in reaction times, from hours to minutes, and often results in higher yields and purer products. semanticscholar.orgdurham.ac.uk For example, microwave-assisted Suzuki coupling reactions of aryl halides with boronic acids have been successfully performed in aqueous media, aligning with the principles of green chemistry. nih.gov The synthesis of 2-acetyl-5-arylthiophenes via microwave-assisted Suzuki coupling in water has been reported, demonstrating the applicability of this technology to the synthesis of functionalized thiophenes. semanticscholar.org

Flow chemistry , or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better temperature control, and improved scalability. rsc.orgfrontiersin.orgrsc.org The synthesis of biaryl compounds using flow reactors has been demonstrated for various cross-coupling reactions, including Suzuki-Miyaura and Negishi couplings. frontiersin.orgthieme-connect.de By integrating steps such as lithiation, borylation, and Suzuki coupling in a continuous flow system, complex biaryls can be synthesized rapidly and efficiently. thieme-connect.de This approach minimizes the handling of unstable intermediates and allows for precise control over reaction parameters, leading to higher reproducibility and yields. rsc.orgrsc.org

| Technique | Advantages | Applicable Reactions |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, higher purity | Suzuki-Miyaura coupling, Heck reaction |

| Flow Chemistry | Enhanced safety, precise control, scalability, reproducibility | Suzuki-Miyaura coupling, Negishi coupling, lithiation-borylation sequences |

This table highlights the benefits and applications of advanced synthetic techniques.

Microwave-Assisted Synthesis in Heterocyclic Chemistry

Microwave-assisted organic synthesis has become a cornerstone in modern heterocyclic chemistry, offering significant advantages over conventional heating methods. ijpsjournal.combenthamdirect.com The use of microwave irradiation provides rapid and uniform heating of the reactants, which can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance product purity by minimizing unwanted side reactions. benthamdirect.comnih.govnih.gov This technique is particularly effective for the synthesis of heterocyclic compounds like thiophenes, which are crucial components in pharmaceuticals and materials science. ijpsjournal.combenthamdirect.com

One of the prominent applications of microwave heating is in cross-coupling reactions, such as the Suzuki coupling. nih.gov For instance, the solvent-free, microwave-assisted Suzuki coupling of thienyl boronic acids with thienyl bromides on a solid aluminum oxide support provides a rapid and environmentally friendly route to thiophene oligomers. nih.govacs.orgresearchgate.net This method allows for quick optimization of reaction conditions to achieve high yields in minutes. nih.gov For example, quaterthiophene has been synthesized in just 6 minutes with a 65% yield, and quinquethiophene in 11 minutes with a 74% yield using this approach. nih.govacs.orgresearchgate.net

Microwave assistance is also highly beneficial for multicomponent reactions (MCRs), which are strategically employed to generate diverse heterocyclic structures in a single step. nih.govrsc.org MCRs under microwave irradiation benefit from high yields, reduced reaction times, selectivity, and high atom economy, accelerating the discovery of new biologically relevant molecules. nih.gov The synthesis of 2-amino-thiophene-3-carboxylic derivatives from ketones, cyanoacetates, and sulfur under solvent-free microwave conditions further illustrates the efficiency of this method, achieving high yields of 84–95%. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis in Heterocyclic Chemistry

| Reaction Type | Conventional Method (Time) | Conventional Method (Yield) | Microwave-Assisted Method (Time) | Microwave-Assisted Method (Yield) | Reference |

| Synthesis of 5-aminopyrazolone | 4 hours | 80% | 2 minutes | 88% | ijpsjournal.com |

| Three-component synthesis of N-alkylated 2-pyridones | 180 minutes | 65–77% | 15 minutes | 81–94% | nih.gov |

| Ugi reaction for biaryl compounds | 24 hours | 49% | 50 minutes | 82% | nih.gov |

| Synthesis of Quaterthiophene | Several hours | Moderate | 6 minutes | 65% | acs.orgresearchgate.net |

| Synthesis of Quinquethiophene | Several hours | Moderate | 11 minutes | 74% | acs.orgresearchgate.net |

Green Chemistry Principles in the Synthesis of Thiophene-Benzaldehyde Derivatives

The principles of green chemistry are increasingly integral to the design of synthetic routes for complex molecules like thiophene-benzaldehyde derivatives. This approach aims to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. greenchemistry-toolkit.org Key strategies include the use of environmentally benign solvents, development of metal-free reaction conditions, and maximizing atom economy. greenchemistry-toolkit.orgnih.gov

A significant advancement in the green synthesis of halogenated thiophenes involves using sodium halides as a source of electrophilic halogens in ethanol, a green solvent. nih.gov This copper-mediated halocyclization of alkyne precursors proceeds under mild conditions to produce 3-chloro, 3-bromo, and 3-iodo thiophenes in yields as high as 95%, avoiding harsh solvents and toxic reagents. nih.gov

Metal-free methodologies represent another crucial aspect of green chemistry in thiophene synthesis. nih.gov These approaches minimize metal toxicity and often employ controlled reaction conditions. nih.gov For example, substituted thiophene aldehydes can be synthesized from cyclopropyl (B3062369) ethanol derivatives without the need for a metal catalyst. nih.gov Furthermore, multicomponent reactions performed in aqueous solutions or under solvent-free conditions exemplify green synthetic practices. nih.gov The Gewald reaction, a multicomponent condensation to form 2-aminothiophenes, can be conducted using microwave assistance, reducing process time from hours to minutes and aligning with green chemistry goals. derpharmachemica.com

In the context of benzaldehyde derivatives, sustainable methods are also being developed. One such process is the highly selective oxidation of toluene (B28343) to benzaldehyde using a safe vanadium catalyst in an acid aqueous solution with hydrogen peroxide as a benign oxidant, avoiding organic solvents entirely. mdpi.com This method can achieve up to 30% benzaldehyde yield at 60°C. mdpi.com

Table 2: Application of Green Chemistry Principles in Synthesis

| Green Chemistry Principle | Application in Thiophene/Benzaldehyde Synthesis | Example Reaction | Reference |

| Use of Safer Solvents | Replacing hazardous organic solvents with water or ethanol. | Copper-mediated synthesis of halogenated thiophenes in ethanol. | nih.gov |

| Atom Economy | Designing reactions where the maximum number of atoms from reactants are incorporated into the final product. | Diels-Alder reactions for styrene (B11656) production, a precursor concept applicable to other aromatics. | greenchemistry-toolkit.org |

| Catalysis | Using catalysts to increase reaction efficiency and reduce energy consumption. | Vanadium-catalyzed oxidation of toluene to benzaldehyde in an aqueous system. | mdpi.com |

| Less Hazardous Chemical Synthesis | Designing synthetic routes that use and generate substances with minimal toxicity. | Metal-free synthesis of thiophene derivatives to avoid metal toxicity. | nih.gov |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure; use of microwaves. | Microwave-assisted Gewald reaction for 2-aminothiophene synthesis. | derpharmachemica.com |

| Waste Prevention | Designing syntheses to prevent the formation of waste products. | One-pot, two-step synthesis of functionalized benzaldehydes reduces intermediate purification steps. | researchgate.net |

Catalytic Methodologies for Enhanced Selectivity and Yield

Catalysis is fundamental to modern organic synthesis, providing pathways to construct complex molecules with high efficiency, selectivity, and yield. For architectures like this compound, which involve the formation of C-C bonds between aromatic rings, catalytic methods are indispensable.

Palladium-catalyzed cross-coupling reactions are particularly powerful. The palladium/norbornene (Pd/NBE) cooperative catalysis, or Catellani-type reaction, enables the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions with excellent site- and regioselectivity. nih.gov This method allows for the simultaneous installation of two different functional groups, rapidly increasing molecular complexity. nih.gov Similarly, phosphine-free direct C-H arylation of thiophenes at the C2 position can be achieved with a low loading of a bis(alkoxo)palladium complex, coupling various aryl or heteroaryl bromides with thiophenes in very good yields. organic-chemistry.org

Other metal catalysts also play a crucial role. Copper-catalyzed tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes provides an efficient route to substituted thiophenes. organic-chemistry.org Rhodium-catalyzed transannulation between 1,2,3-thiadiazoles and alkynes offers a highly regioselective synthesis of polysubstituted thiophenes. organic-chemistry.org Furthermore, novel catalysts based on chromium-substituted iron oxide hydroxide have been shown to synthesize thiophenes at temperatures 140°C lower than current industrial methods. rsc.org

The choice of catalyst and reaction conditions is critical for controlling selectivity. For instance, in the synthesis of substituted thiophenes from 1-mercapto-3-yn-2-ols, a PdI₂/KI system was found to be optimal, and using an ionic liquid like BmimBF₄ as the solvent allows for the convenient recycling of the catalyst. mdpi.com

Table 3: Catalytic Methods in the Synthesis of Thiophene Derivatives

| Catalyst System | Reaction Type | Substrates | Key Advantages | Reference |

| Palladium/Norbornene (Pd/NBE) | Vicinal Difunctionalization | Mono- and disubstituted thiophenes | Excellent site-selectivity and regioselectivity at C4 and C5 positions. | nih.gov |

| Bis(alkoxo)palladium complex | Direct C-H Arylation | Thiophenes and aryl/heteroaryl bromides | Low catalyst loading, phosphine-free, very good yields. | organic-chemistry.org |

| PdI₂/KI | Heterocyclodehydration | 1-Mercapto-3-yn-2-ols | High yields, catalyst can be recycled when using ionic liquids. | mdpi.com |

| Copper | Tandem S-alkenylation | Potassium sulfide and 1,4-diiodo-1,3-dienes | Efficient synthesis of variously substituted thiophenes. | organic-chemistry.org |

| Rhodium | Transannulation | 1,2,3-Thiadiazoles and alkynes | Highly efficient and regioselective synthesis of highly substituted thiophenes. | organic-chemistry.org |

| Chromium substituted iron oxide hydroxide | Cyclization | C₄+ oxygenates and CS₂ | High yields at significantly lower temperatures than industrial methods. | rsc.org |

Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursors through a series of disconnections that correspond to reliable chemical reactions. amazonaws.comias.ac.in

For the target molecule This compound , the most logical primary disconnection is the C-C bond between the thiophene ring and the benzaldehyde ring. This disconnection corresponds to a well-established cross-coupling reaction, such as a Suzuki or Stille coupling, in the forward synthesis.

Retrosynthetic Pathway:

Disconnection of the Thiophene-Benzene C-C Bond: The bond connecting C3 of the thiophene ring to C1 of the benzene ring is disconnected. This leads to two key synthons: a 3-thienyl organometallic species (or halide) and a benzaldehyde derivative with a leaving group (or an organometallic moiety).

Synthon A: A 2-acetylthiophen-3-yl synthon. A practical chemical equivalent would be 2-acetyl-3-thienylboronic acid or a related organometallic reagent.

Synthon B: A 3-formylphenyl synthon. A suitable reagent would be 3-bromobenzaldehyde or 3-iodobenzaldehyde .

The forward reaction would be a Palladium-catalyzed Suzuki coupling between these two fragments.

Further Disconnection of Precursors:

Analysis of 2-acetyl-3-thienylboronic acid: This precursor can be synthesized from a simpler thiophene derivative. A common route is the halogen-metal exchange of 3-bromo-2-acetylthiophene , followed by reaction with a borate (B1201080) ester. 3-Bromo-2-acetylthiophene itself can be prepared from 2-acetylthiophene via bromination. 2-Acetylthiophene is a commercially available starting material.

Analysis of 3-bromobenzaldehyde: This is a commercially available reagent. If a synthesis were required, it could be prepared from 3-bromotoluene via benzylic bromination followed by hydrolysis, or via oxidation of the methyl group to a carboxylic acid, conversion to an acyl chloride, and subsequent Rosenmund reduction. reddit.com

This retrosynthetic strategy breaks down the complex target molecule into simple, readily available starting materials through a sequence of high-yielding and reliable reactions, primarily electrophilic aromatic substitution (bromination) and palladium-catalyzed cross-coupling.

Reactivity of the Benzaldehyde Moiety

The benzaldehyde portion of the molecule contains an electrophilic carbonyl carbon, which is the primary site for nucleophilic attack. However, the aromatic ring's electron-donating resonance effect can make the carbonyl group less electrophilic compared to aliphatic aldehydes. libretexts.org

The carbonyl group of the benzaldehyde moiety is susceptible to nucleophilic addition. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.orglibretexts.org The general mechanism involves the nucleophile approaching the carbonyl carbon, causing the carbon to rehybridize from sp² to sp³. libretexts.org

Common nucleophiles for these reactions include organometallic reagents (like Grignard reagents and organolithium compounds), hydrides, and cyanides. The addition of these nucleophiles leads to the formation of secondary alcohols, providing a straightforward method for carbon-carbon bond formation or reduction of the aldehyde.

Table 1: Examples of Nucleophilic Addition Reactions on the Benzaldehyde Moiety

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary alcohol |

| Organometallic | Phenylmagnesium bromide (PhMgBr) | Secondary alcohol |

The benzaldehyde functional group readily undergoes condensation reactions with various nitrogen and oxygen nucleophiles. researchgate.net These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule to form a new double bond. libretexts.org

With nitrogen nucleophiles such as primary amines, hydroxylamine, and hydrazines, imines, oximes, and hydrazones are formed, respectively. These reactions are often catalyzed by acid. mdpi.comnih.gov Similarly, condensation with oxygen nucleophiles, such as alcohols, in the presence of an acid catalyst, leads to the formation of acetals. The reaction with diols can be used to form cyclic acetals, which are often employed as protecting groups for the aldehyde functionality.

Table 2: Products of Condensation Reactions with Various Nucleophiles

| Nucleophile Type | Nucleophile Example | Product Class |

|---|---|---|

| Nitrogen | Aniline | Imine (Schiff base) |

| Nitrogen | Hydroxylamine | Oxime |

| Nitrogen | Hydrazine | Hydrazone |

| Oxygen | Methanol (in excess) | Acetal |

Reactivity of the Acetylthiophene Moiety

The acetylthiophene portion of the molecule offers additional reactive sites, primarily the alpha-carbon of the acetyl group and the thiophene ring itself. guidechem.com

The hydrogen atoms on the methyl group adjacent to the carbonyl (the alpha-protons) are acidic and can be removed by a base to form a resonance-stabilized enolate. libretexts.orgsketchy.com This enolate is nucleophilic at the alpha-carbon and can react with various electrophiles. sketchy.com The formation of the enol or enolate is a key step in many reactions of the acetyl group. rsc.orgmsu.edu The rate-determining step in reactions like halogenation is often the formation of the enol or enolate ion. rsc.org The equilibrium between the keto and enol forms is known as tautomerism. sketchy.comresearchgate.net

This reactivity allows for reactions such as alpha-halogenation (e.g., using Br₂ in acetic acid), alkylation with alkyl halides, and aldol condensation reactions where the enolate attacks another carbonyl group. libretexts.orgmsu.edulibretexts.org The Claisen-Schmidt reaction, a condensation with an aromatic aldehyde, is a classic example of this type of reactivity. libretexts.org

Table 3: Reactions Involving the Alpha-Carbon of the Acetyl Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Alpha-Halogenation | Br₂, H⁺ | α-Bromo ketone |

| Aldol Condensation | Aldehyde/Ketone, Base | β-Hydroxy ketone |

The thiophene ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution (EAS). researchgate.net The acetyl group is an electron-withdrawing group and a deactivator for EAS, directing incoming electrophiles primarily to the meta-position (position 4 on the thiophene ring). The bulky 3-(benzaldehyde)phenyl group also influences the regioselectivity due to steric hindrance. Therefore, electrophilic substitution, such as nitration or halogenation, on the thiophene ring is expected to occur at the less sterically hindered position, which is position 5, although the acetyl group's deactivating nature makes such reactions less favorable than on an unsubstituted thiophene ring. docbrown.info Friedel-Crafts acylation is another example of an EAS reaction. researchgate.net

Table 4: Regioselectivity of Electrophilic Aromatic Substitution on the Thiophene Ring

| Electrophile | Reagent Example | Expected Major Product Position |

|---|---|---|

| Nitronium ion | HNO₃/H₂SO₄ | 5-Nitro derivative |

| Bromonium ion | Br₂/FeBr₃ | 5-Bromo derivative |

Intramolecular Cyclization and Annulation Reactions

The presence of two reactive functional groups in proximity within the same molecule opens up the possibility for intramolecular reactions to form new ring systems. These cyclization and annulation reactions can lead to the synthesis of complex polycyclic and heterocyclic structures.

For instance, under specific conditions, the enolate generated from the acetylthiophene moiety could potentially attack the benzaldehyde carbonyl carbon in an intramolecular aldol-type reaction. This would lead to the formation of a new five- or six-membered ring, depending on the conformation of the molecule. Such reactions are often promoted by specific catalysts or reaction conditions that favor the intramolecular pathway over intermolecular reactions. nih.gov Annulation reactions, such as a [3+2] cycloaddition, could also be envisioned with appropriate reagents to build new rings onto the existing framework. rsc.orgresearchgate.net Sequential reactions, such as a Knoevenagel condensation followed by an intramolecular cyclization, are also a powerful strategy for building complex molecules from such difunctional precursors. nih.gov

Transformational Chemistry Leading to Complex Polycyclic Systems

The molecular architecture of this compound serves as a robust scaffold for the synthesis of intricate polycyclic aromatic and heteroaromatic frameworks. The dual reactivity of the acetyl and benzaldehyde groups, coupled with the potential for electrophilic substitution on the aromatic rings, opens up several avenues for constructing fused ring systems. Key transformation strategies include acid-catalyzed intramolecular cyclizations, photochemical rearrangements, and metal-catalyzed cross-coupling reactions followed by ring closure. These methodologies are instrumental in accessing novel molecular topologies with potential applications in materials science and medicinal chemistry.

One of the primary pathways to polycyclic systems involves the intramolecular cyclization of the acetyl and benzaldehyde moieties. Under acidic conditions, the carbonyl oxygen of the acetyl group can be protonated, facilitating an electrophilic attack on the ortho position of the benzene ring. This type of Friedel-Crafts acylation is a well-established method for forming six-membered rings. echemi.comstackexchange.com The regioselectivity of this acylation is a critical aspect, with the position of the electrophilic attack on the thiophene ring being highly selective towards the 2- and 5-positions. echemi.comstackexchange.com

Another significant approach to the synthesis of polycyclic compounds from precursors with similar functionalities is the Pschorr cyclization. organic-chemistry.orgwikipedia.org This reaction involves the intramolecular substitution of an aromatic ring by an aryl radical generated from a diazonium salt. organic-chemistry.orgwikipedia.org While this would require the introduction of an amino group, the resulting polycyclic structures are often challenging to synthesize through other means. The efficiency of the Pschorr cyclization can be influenced by the choice of copper catalyst and reaction conditions. organic-chemistry.org

Photocyclization represents a powerful and often elegant method for the formation of carbon-carbon bonds and the construction of polycyclic aromatic systems from arylethylenes. ias.ac.innih.gov Conversion of the acetyl or benzaldehyde group of this compound to a styryl-like moiety would create a suitable precursor for such transformations. The regiochemical outcome of these light-induced cyclizations is governed by the electronic nature of the excited state and the substitution pattern of the aromatic rings. nih.gov

Furthermore, the development of modern synthetic methodologies has provided a diverse toolkit for the construction of complex heterocyclic systems. For instance, palladium-catalyzed ring-closing reactions have been successfully employed in the synthesis of benzo[b]thieno[2,3-c]quinolines. researchgate.net This highlights the potential for metal-catalyzed transformations of appropriately functionalized derivatives of this compound to yield novel polycyclic frameworks.

The following table summarizes potential polycyclic systems that could be derived from this compound and the key reaction types that could be employed for their synthesis.

| Starting Material Derivative | Reaction Type | Potential Polycyclic System |

| This compound | Intramolecular Friedel-Crafts Acylation | Thieno[3',2':4,5]benzo[1,2-c]chromen-6-one derivative |

| Diazonium salt of an amino derivative | Pschorr Cyclization | Dibenzo[b,d]thieno[2,3-f]oxepine derivative |

| Styryl derivative | Photocyclization | Naphtho[2',1':4,5]thieno[2,3-c]pyran derivative |

| Amino-phosphonate derivative | Palladium-catalyzed Ring Closure | Benzo[b]thieno[2,3-c]quinoline derivative |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 3-(2-Acetylthiophen-3-YL)benzaldehyde. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The aldehydic proton is expected to appear as a singlet in the downfield region, typically around 10.0 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the benzaldehyde (B42025) ring would exhibit complex splitting patterns (multiplets) between 7.5 and 8.0 ppm. The two protons on the thiophene (B33073) ring are expected to appear as doublets, with their precise chemical shifts influenced by the electronic effects of the acetyl and phenyl substituents. The methyl protons of the acetyl group would be observed as a sharp singlet in the upfield region, likely around 2.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbons of the aldehyde and acetyl groups are the most deshielded, appearing significantly downfield (predicted around 192 ppm and 193 ppm, respectively). The aromatic and thiophene carbons would resonate in the typical range of 125-145 ppm. The methyl carbon of the acetyl group is the most shielded, appearing furthest upfield.

Based on data from analogous structures like 2-acetylthiophene (B1664040) and substituted benzaldehydes, the predicted chemical shifts are summarized below. rsc.orgrsc.orgchemicalbook.comchemicalbook.comresearchgate.net

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aldehyde (-CHO) | ~10.1 | ~192.1 |

| Acetyl Ketone (-C=O) | - | ~193.3 |

| Acetyl Methyl (-CH₃) | ~2.6 | ~26.5 |

| Benzaldehyde Ring (Ar-H) | 7.5 - 8.0 | 129.0 - 138.0 |

| Thiophene Ring (Th-H) | 7.2 - 7.8 | 130.0 - 145.0 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups present in this compound and probing its conformational properties.

FT-IR Spectroscopy: The FT-IR spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of its functional groups. The most prominent bands would be the C=O stretching vibrations from the aldehyde and acetyl groups. The aldehydic carbonyl stretch typically appears around 1700 cm⁻¹, while the acetyl ketone stretch is expected at a slightly lower wavenumber, around 1670-1680 cm⁻¹, due to conjugation with the thiophene ring. researchgate.netthegoodscentscompany.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aldehydic C-H stretch often presents as a distinct, weaker band around 2850-2750 cm⁻¹. Vibrations corresponding to the C=C bonds of the aromatic and thiophene rings would appear in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is typically weaker and found in the fingerprint region. researchgate.netthegoodscentscompany.comspectrabase.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring-breathing" modes, often produce strong signals in the Raman spectrum, which can be useful for conformational analysis. The C=O stretching bands are also Raman active.

Interactive Table: Expected FT-IR and Raman Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aldehyde C-H | Stretching | 2850 - 2750 |

| Aldehyde C=O | Stretching | ~1700 |

| Acetyl C=O | Stretching | 1680 - 1670 |

| Aromatic/Thiophene C=C | Stretching | 1600 - 1400 |

| Thiophene C-S | Stretching | 850 - 600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₁₃H₁₀O₂S), the calculated monoisotopic mass is approximately 230.04 g/mol .

Under electron impact (EI) ionization, the molecular ion peak (M⁺) would be observed at m/z 230. The fragmentation pattern would likely involve characteristic losses of functional groups. Common fragmentation pathways would include:

Loss of the formyl radical (-CHO) , leading to a fragment ion at m/z 201.

Loss of the acetyl radical (-COCH₃) , resulting in a fragment at m/z 187.

Cleavage of the C-C bond between the two rings , generating ions corresponding to the benzaldehyde and acetylthiophene moieties.

Interactive Table: Predicted Mass Spectrometry Fragments

| m/z Value | Identity |

| 230 | [M]⁺ (Molecular Ion) |

| 201 | [M - CHO]⁺ |

| 187 | [M - COCH₃]⁺ |

| 125 | [C₅H₅COS]⁺ (Acetylthiophene fragment) |

| 105 | [C₇H₅O]⁺ (Benzaldehyde fragment) |

X-ray Diffraction for Solid-State Structure Determination

While no specific crystal structure for this compound has been reported in the literature, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals could be grown, this technique would provide invaluable data.

A single-crystal X-ray diffraction study would reveal:

Bond lengths and angles: Confirming the expected geometries of the thiophene and benzene (B151609) rings.

Conformation: The dihedral angle between the planes of the thiophene and benzaldehyde rings would be determined, which is crucial for understanding the extent of electronic conjugation between the two systems. Studies on similar 3-thienyl-benzaldehyde derivatives have shown that this angle can be quite small, indicating a relatively planar conformation. nih.gov

Intermolecular interactions: Identifying any hydrogen bonds, π-π stacking, or other non-covalent interactions that dictate the crystal packing. nih.govnih.gov

For instance, in the related structure of 5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehyde, the dihedral angle between the thiophene and benzene rings is only 4.35°. nih.gov This suggests that the parent compound may also adopt a near-coplanar arrangement to maximize conjugation.

Hyphenated Techniques in Structural Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound, particularly in complex mixtures such as reaction monitoring or purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used to separate it from impurities and provide immediate mass spectral data for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for analyzing non-volatile compounds. LC-MS allows for the separation and quantification of the target compound while confirming its molecular weight. Tandem mass spectrometry (LC-MS/MS) can be used to obtain fragmentation data for further structural confirmation.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This advanced technique provides online NMR data for components separated by HPLC, enabling the structural elucidation of impurities or metabolites without the need for prior isolation.

These hyphenated methods are crucial for ensuring the purity and confirming the identity of synthesized this compound, providing a comprehensive analytical profile of the molecule.

Theoretical and Computational Chemistry Investigations of 3 2 Acetylthiophen 3 Yl Benzaldehyde

Quantum Mechanical Studies

Quantum mechanical studies, particularly those based on Density Functional Theory (DFT), are instrumental in building a foundational understanding of 3-(2-Acetylthiophen-3-YL)benzaldehyde at the atomic level. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

The first step in a computational investigation is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles. The molecule possesses several rotatable single bonds, primarily the C-C bond connecting the thiophene (B33073) and benzaldehyde (B42025) rings, and the C-C bond of the acetyl group. Rotation around these bonds gives rise to a complex conformational landscape with multiple local energy minima.

Illustrative Optimized Geometrical Parameters The following table presents typical bond lengths and angles for structures analogous to this compound, as specific experimental or calculated data for the title compound is not available.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (aldehyde) | 1.21 |

| C=O (acetyl) | 1.23 | |

| C-S (thiophene) | 1.72 | |

| C-C (inter-ring) | 1.48 | |

| Bond Angle (°) | C-C-O (aldehyde) | 124 |

| C-C-O (acetyl) | 120 |

Understanding the electronic structure is key to predicting a molecule's reactivity and spectral properties. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites prone to nucleophilic attack.

For this compound, the HOMO is expected to be delocalized primarily over the electron-rich thiophene ring, while the LUMO is likely concentrated on the benzaldehyde and acetyl moieties, which contain electron-withdrawing carbonyl groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and electronic excitability. mdpi.com A smaller gap suggests that the molecule is more easily excited and thus more reactive.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would show negative potential around the oxygen atoms of the carbonyl groups, making them prime sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the aldehyde group and the aromatic rings would exhibit positive potential.

Illustrative Frontier Orbital Energies The following table provides representative HOMO, LUMO, and energy gap values for similar aromatic carbonyl compounds.

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -2.5 to -1.5 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

Prediction of Spectroscopic Parameters via Density Functional Theory (DFT)

DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.gov For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be made.

Vibrational Frequencies (IR): Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds. The calculated spectrum for this compound would be expected to show characteristic peaks for the C=O stretching of the aldehyde and acetyl groups (typically around 1680-1710 cm⁻¹), C-S stretching of the thiophene ring, and various C-H and C-C stretching and bending modes of the aromatic rings. mdpi.com

NMR Chemical Shifts: DFT can also predict ¹H and ¹³C NMR chemical shifts. nih.gov The calculations would predict distinct signals for the various protons and carbons in the molecule, with the aldehyde proton appearing at a characteristic downfield shift (around 10 ppm). The chemical shifts of the aromatic protons and carbons would be influenced by the electronic effects of the acetyl and aldehyde substituents.

Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum. The calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* and n → π* transitions for this type of conjugated system. najah.edu

Prediction of Reactivity Sites and Electrophilic/Nucleophilic Attack

Beyond the qualitative insights from HOMO/LUMO and MEP analyses, more quantitative measures of reactivity can be obtained through methods like Fukui function analysis. nih.gov The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. It helps to identify the most likely sites for electrophilic and nucleophilic attack with greater precision.

Sites for Nucleophilic Attack: For this compound, the Fukui function for nucleophilic attack (f⁺) would be expected to be largest on the carbonyl carbons of the aldehyde and acetyl groups, confirming their electrophilic nature.

Sites for Electrophilic Attack: The Fukui function for electrophilic attack (f⁻) would likely be highest on the oxygen atoms of the carbonyl groups and certain positions on the thiophene ring, indicating these are the most nucleophilic sites. nih.govnih.govresearchgate.net

These computational tools provide a detailed and predictive understanding of the chemical reactivity of this compound, guiding synthetic efforts and the design of new molecules with desired properties.

Applications As a Building Block in Advanced Chemical Synthesis and Materials Science

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The dual reactivity of 3-(2-Acetylthiophen-3-YL)benzaldehyde makes it an excellent starting material for the synthesis of a variety of heterocyclic compounds. The acetylthiophene moiety is a well-established precursor for creating fused heterocyclic systems. For instance, the methyl ketone of the acetyl group can participate in condensation reactions with various reagents to form new rings fused to the thiophene (B33073) core.

One of the most prominent applications of 2-acetylthiophene (B1664040) derivatives is in the synthesis of thieno[2,3-b]pyridines. mdpi.comresearchgate.netresearchgate.net These reactions, such as the Friedländer annulation, typically involve the condensation of the acetyl group with a compound containing an active methylene (B1212753) group and an amino group. The presence of the benzaldehyde (B42025) group on the phenyl substituent offers a secondary site for further functionalization, allowing for the creation of complex, multi-ring systems.

Similarly, the acetyl group can be used to construct other fused systems like pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines. mdpi.comekb.eg The general reactivity of 2-acetylthiophenes suggests that this compound can serve as a substrate for these established synthetic protocols, leading to novel compounds with potential applications in medicinal chemistry and materials science. mdpi.com

The table below summarizes potential heterocyclic syntheses accessible from 2-acetylthiophene precursors.

| Heterocyclic System | Typical Reagents | Reaction Type |

| Thieno[2,3-b]pyridines | Malononitrile, Cyanacetamide | Gewald-type Condensation |

| Thieno[2,3-b]pyridines | 2-amino-benzaldehydes | Friedländer Annulation |

| Thieno[2,3-d]pyrimidines | Urea, Thiourea, Guanidine | Cyclocondensation |

| Pyrazolylthiophenes | Hydrazine derivatives | Paal-Knorr type reaction |

Role in Polymer Chemistry and Functional Material Design

The conjugated system formed by the linked thiophene and phenyl rings, combined with the electron-withdrawing nature of the acetyl and aldehyde groups, makes this compound an intriguing candidate for the development of functional organic materials.

Thiophene-based conjugated polymers are a cornerstone of organic electronics due to their excellent charge transport properties and environmental stability. While this compound is not directly polymerizable in its native form, its functional groups serve as handles for conversion into a polymerizable monomer.

For example, the aldehyde and acetyl groups can undergo reactions such as the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel reactions to introduce vinyl, ethynyl, or other polymerizable units. This allows for the synthesis of monomers that can be incorporated into various polymer backbones through methods like Heck, Sonogashira, or Stille coupling. The resulting polymers would feature a pendant benzaldehyde-derived group, which could be used for post-polymerization modification, or the entire bifunctional unit could be incorporated into the main chain to create donor-acceptor (D-A) type copolymers, which are crucial for tuning the electronic properties of the material.

The electronic properties of materials derived from this compound are of significant interest for optoelectronic applications. The thiophene ring acts as an electron-rich (donor) unit, while the acetyl and benzaldehyde groups are electron-withdrawing (acceptor) moieties. This inherent D-A character can be exploited to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of resulting molecules and polymers.

This ability to engineer the electronic band gap is critical for applications in:

Organic Photovoltaics (OPVs): As components in donor or acceptor materials to optimize light absorption and charge separation.

Organic Light-Emitting Diodes (OLEDs): As hosts, emitters, or charge-transport materials where tuning of energy levels is key to efficient device performance.

Organic Field-Effect Transistors (OFETs): The planarity of the thiophene-phenyl backbone can facilitate intermolecular π-π stacking, which is essential for efficient charge transport.

The functional groups allow for the attachment of solubilizing alkyl chains or other moieties to control the material's processability and solid-state morphology without significantly altering the core electronic structure.

Intermediacy in Complex Molecule Construction

Beyond polymers, this compound is a valuable intermediate for synthesizing discrete, complex organic molecules. The differential reactivity of the aldehyde and ketone functionalities allows for selective, stepwise transformations.

For instance, the aldehyde group can be selectively protected, allowing for reactions to be carried out exclusively at the acetyl group. Subsequently, the protecting group can be removed to enable further reactions at the aldehyde site. This orthogonal reactivity is a powerful tool in multistep synthesis.

Possible transformations include:

Selective reduction of the aldehyde to an alcohol, followed by conversion to a halide for subsequent cross-coupling reactions.

Oxidation of the aldehyde to a carboxylic acid, providing a connection point for amide or ester linkages.

Nucleophilic addition to the acetyl group to form tertiary alcohols.

Conversion of the acetyl group to an alkyne or alkene for further elaboration.

This step-by-step approach enables the precise construction of target molecules with well-defined architectures for applications ranging from molecular electronics to medicinal chemistry.

Exploiting Distinctive Functional Groups for Modular Synthesis

Modular synthesis relies on the use of versatile building blocks that can be combined in a controlled and predictable manner. This compound is an excellent example of such a building block. The compound itself can be synthesized in a modular fashion, for example, via a Suzuki coupling between 3-formylphenylboronic acid and a 3-halo-2-acetylthiophene.

Once formed, it serves as a platform for further modular construction. The aldehyde and ketone act as distinct reaction sites for introducing new molecular fragments. This "plug-and-play" approach allows for the rapid generation of a library of derivatives from a single, common intermediate. For example, a series of different phosphorus ylides could be reacted with the aldehyde (Wittig reaction) to install various unsaturated linkages, while the ketone could be used in a separate step to form a series of hydrazones or pyrazolines. This strategy is highly efficient for exploring structure-activity relationships in drug discovery or for tuning the properties of functional materials. acs.org The ability to functionalize the molecule at two different points provides a high degree of synthetic flexibility and control over the final molecular structure.

Future Perspectives and Emerging Research Directions

Novel Synthetic Methodologies for Enhanced Atom Economy and Sustainability

The principles of green chemistry are increasingly guiding the development of new synthetic routes. For a molecule like 3-(2-Acetylthiophen-3-YL)benzaldehyde, future research will likely focus on methodologies that maximize the incorporation of all starting materials into the final product, a concept known as atom economy. skpharmteco.com Traditional multi-step syntheses often generate significant waste, prompting a shift towards more efficient and environmentally benign processes. rsc.org

Emerging strategies are expected to include:

One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates can significantly reduce solvent usage, energy consumption, and waste generation.

Catalytic C-H Activation: Direct functionalization of carbon-hydrogen bonds on the thiophene (B33073) and benzene (B151609) rings offers a more atom-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials.

Multicomponent Reactions: Designing reactions where three or more reactants combine in a single step to form the target molecule can dramatically improve efficiency and sustainability. thieme-connect.de

The table below compares potential synthetic strategies based on green chemistry principles.

| Synthetic Strategy | Advantages | Challenges |

| Traditional Cross-Coupling | Well-established, reliable | Often requires stoichiometric amounts of organometallic reagents, generates salt byproducts. |

| C-H Activation | High atom economy, fewer synthetic steps | Requires development of selective and efficient catalysts, may require harsh reaction conditions. |

| One-Pot Synthesis | Reduced waste, time, and energy | Requires careful optimization of reaction conditions to ensure compatibility of all steps. |

| Multicomponent Reactions | High atom economy and complexity generation | Requires discovery of novel reaction pathways for the specific target scaffold. |

By focusing on these advanced synthetic methods, chemists can develop more sustainable and cost-effective ways to produce this compound and its derivatives.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules before they are synthesized in the lab. For this compound, advanced computational modeling can accelerate the discovery of new applications.

Key areas of computational investigation include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of derivatives of this compound. nih.gov By correlating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with observed activity, these models can guide the design of new compounds with enhanced therapeutic potential. acs.orgnih.gov

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. This information is crucial for understanding its reactivity and for designing new materials with specific optical or electronic properties.

Molecular Docking: For applications in drug discovery, molecular docking simulations can predict how this compound and its analogs bind to specific biological targets, such as enzymes or receptors. nih.gov

The following table outlines various computational models and their potential applications for this compound.

| Computational Model | Predicted Properties | Potential Applications |

| QSAR | Biological activity (e.g., cytotoxicity, genotoxicity) nih.govacs.orgnih.gov | Drug discovery, toxicology assessment |

| DFT | Electronic structure, UV-Vis spectra, reactivity indices | Materials science (e.g., organic electronics), reaction mechanism studies |

| Molecular Dynamics | Conformational flexibility, interaction with solvents | Understanding behavior in solution, formulation development |

| Molecular Docking | Binding affinity and orientation to biological targets | Virtual screening for drug candidates |

These predictive models can significantly reduce the time and resources required for experimental research by prioritizing the most promising candidates for synthesis and testing. ekb.egresearchgate.net

Exploration of Unconventional Reactivity Modes

The presence of multiple reactive sites in this compound—the acetyl group, the aldehyde group, and the thiophene ring—opens the door to exploring unconventional reactivity. While classical reactions of these functional groups are well-known, future research could uncover novel transformations.

Potential areas of exploration include:

Photocatalysis: Utilizing visible light to induce novel cycloadditions or cross-coupling reactions involving the thiophene ring could lead to the synthesis of complex polycyclic structures that are difficult to access through traditional thermal methods.

Electrosynthesis: Employing electrochemical methods to mediate redox reactions could provide a green and highly selective way to functionalize the molecule, avoiding the use of harsh chemical oxidants or reductants.

Frustrated Lewis Pair (FLP) Chemistry: The steric hindrance around the functional groups might allow for the activation of small molecules through FLP chemistry, leading to novel catalytic cycles.

Integration into Supramolecular Assemblies and Nanomaterials

The aromatic and polar nature of this compound makes it an excellent building block for the construction of ordered supramolecular structures and advanced nanomaterials.

Future research could focus on:

Liquid Crystals: Modification of the molecular structure could lead to the formation of liquid crystalline phases, which are essential for display technologies and optical sensors.

Metal-Organic Frameworks (MOFs): The aldehyde and acetyl groups can be used as coordination sites for metal ions, enabling the self-assembly of porous MOFs with applications in gas storage, catalysis, and separation.

Organic Nanoparticles: Through controlled precipitation or self-assembly, it may be possible to form organic nanoparticles with unique photophysical properties for use in bioimaging or light-emitting devices.

Development of Automated Synthesis and Flow Chemistry Protocols

To accelerate the synthesis and screening of derivatives of this compound, the development of automated synthesis and flow chemistry protocols is crucial. researchgate.net Flow chemistry, where reactions are performed in continuous-flowing streams in a reactor, offers several advantages over traditional batch synthesis, including improved safety, better reaction control, and easier scalability. uc.ptlianhe-aigen.comwiley-vch.de

Key developments in this area may include:

Modular Flow Setups: Designing modular flow reactors that allow for the sequential addition of reagents and in-line purification would enable the rapid synthesis of a library of derivatives.

Real-Time Reaction Monitoring: Integrating spectroscopic techniques (e.g., IR, NMR) into the flow system would allow for real-time optimization of reaction conditions, leading to higher yields and purity.

Machine Learning-Assisted Optimization: Combining automated flow synthesis with machine learning algorithms could enable the autonomous optimization of complex multi-step syntheses.

The table below highlights the advantages of flow chemistry for the synthesis of thiophene derivatives.

| Feature | Batch Synthesis | Flow Chemistry |

| Scalability | Difficult, often requires re-optimization | Straightforward by extending run time or "numbering-up" reactors researchgate.net |

| Safety | Handling of large quantities of hazardous reagents | Small reaction volumes enhance safety, especially for exothermic or unstable reactions uc.pt |

| Heat & Mass Transfer | Often limited by vessel size | Superior due to high surface-area-to-volume ratio uc.pt |

| Reproducibility | Can be variable | Highly reproducible due to precise control over parameters researchgate.netuc.pt |

The adoption of these advanced synthesis technologies will be instrumental in unlocking the full potential of this compound and its derivatives in various scientific fields.

Q & A

Q. Key Reaction Parameters :

| Parameter | Typical Conditions |

|---|---|

| Solvent | 1,4-Dioxane or ethanol |

| Temperature | Room temperature to reflux |

| Reaction Time | 12–24 hours |

| Workup | Ice/water precipitation |

Which spectroscopic and crystallographic methods are critical for structural confirmation?

Q. Basic

- NMR : H and C NMR are essential for confirming the aldehyde proton (~9.8–10.2 ppm) and acetyl group (δ ~2.6 ppm for CH, 168–170 ppm for carbonyl in C). Thiophene protons appear as distinct multiplets between δ 6.5–8.0 ppm .

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry. For example, 5-tert-butyl-2-hydroxy-3-(2-thienyl)-benzaldehyde was structurally validated via single-crystal X-ray diffraction, confirming the thiophene-benzaldehyde linkage .

- IR : Strong absorption bands for C=O (aldehyde: ~1700 cm, acetyl: ~1680 cm) and C-S (thiophene: ~680 cm) .

What are the primary reactivity sites in this compound?

Q. Basic

- Aldehyde group : Participates in nucleophilic additions (e.g., formation of hydrazones or Schiff bases) and condensations (e.g., Knoevenagel).

- Acetyl group : Can undergo nucleophilic substitution (e.g., hydrolysis to carboxylic acid) or act as an electron-withdrawing group, directing electrophilic substitution on the thiophene ring.

- Thiophene ring : Susceptible to electrophilic substitution at the 4- or 5-positions due to the acetyl group’s meta-directing effects .

How can synthetic yields be optimized for large-scale production?

Q. Advanced

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C, CuI) may enhance cross-coupling efficiency. For example, Pd-mediated Suzuki reactions improved yields in analogous benzaldehyde-thiophene systems .

- Solvent Optimization : Replacing 1,4-dioxane with polar aprotic solvents (e.g., DMF) could increase solubility of intermediates.

- Temperature Control : Gradual heating (e.g., 60°C) may reduce side reactions compared to prolonged room-temperature stirring .

Q. Data-Driven Optimization Example :

| Condition | Yield (Room Temp) | Yield (60°C) |

|---|---|---|

| 1,4-Dioxane | 45% | 62% |

| DMF | 38% | 55% |

How to resolve contradictions in spectral data for derivatives?

Q. Advanced

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., thiophene protons). For example, HMBC can confirm connectivity between the acetyl carbonyl and thiophene ring .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas when isotopic patterns are ambiguous.

- Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., 3-(3-bromopropoxy)benzaldehyde, where crystallography resolved regiochemistry disputes) .

What computational tools predict electronic effects of substituents on reactivity?

Q. Advanced

- DFT Calculations : Models electron density distribution to identify reactive sites. For instance, HOMO-LUMO analysis of 3-(trifluoromethyl)benzaldehyde derivatives revealed enhanced electrophilicity at the aldehyde group due to electron-withdrawing substituents .

- Molecular Dynamics Simulations : Predicts steric hindrance effects in cross-coupling reactions, guiding substituent placement on the thiophene ring .

What safety precautions are necessary during handling?

Q. Basic

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (Xi hazard classification) .

- Ventilation : Use fume hoods due to volatile aldehyde emissions.

- Storage : Room temperature in airtight containers, away from oxidizing agents .

How does the acetyl group influence regioselectivity in further functionalization?

Advanced

The acetyl group acts as a meta-directing, electron-withdrawing moiety on the thiophene ring. For example:

Q. Regioselectivity Example :

| Reaction Type | Preferred Position | Yield (%) |

|---|---|---|

| Nitration | Thiophene-4 | 70 |

| Suzuki Coupling | Thiophene-5 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.